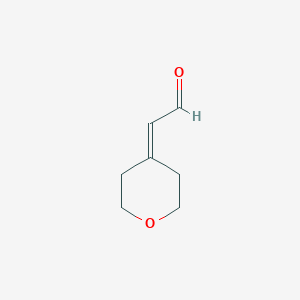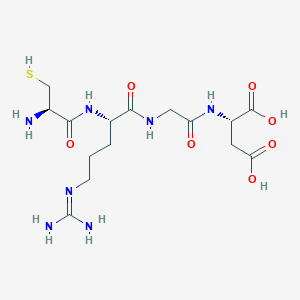![molecular formula C25H25NO2 B12566470 (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] CAS No. 328946-01-6](/img/structure/B12566470.png)
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]: is an organic compound that features a pyridine ring substituted at the 2 and 6 positions with bis(2,4,6-trimethylphenyl)methanone groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and coordination chemistry.
Biology: In biological research, it can be used to study the interactions of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
作用机制
The mechanism by which (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their structure and function.
相似化合物的比较
- (Pyridine-2,6-diyl)bis[(phenyl)methanone]
- (Pyridine-2,6-diyl)bis[(4-methylphenyl)methanone]
- (Pyridine-2,6-diyl)bis[(2,4-dimethylphenyl)methanone]
Uniqueness: Compared to its analogs, (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] features additional methyl groups on the phenyl rings, which can influence its steric and electronic properties. These modifications can enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
328946-01-6 |
|---|---|
分子式 |
C25H25NO2 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
[6-(2,4,6-trimethylbenzoyl)pyridin-2-yl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C25H25NO2/c1-14-10-16(3)22(17(4)11-14)24(27)20-8-7-9-21(26-20)25(28)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
InChI 键 |
GBYRVTGKNCCGPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=NC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)


![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)


![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)



